molecular formula C19H19NO3S B2633400 N-(2,2-di(furan-2-yl)ethyl)-3-(phenylthio)propanamide CAS No. 2176338-61-5

N-(2,2-di(furan-2-yl)ethyl)-3-(phenylthio)propanamide

Cat. No.: B2633400
CAS No.: 2176338-61-5
M. Wt: 341.43
InChI Key: YRMDYZXHDGZIHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,2-di(furan-2-yl)ethyl)-3-(phenylthio)propanamide is an organic compound characterized by the presence of furan and phenylthio groups

Scientific Research Applications

N-(2,2-di(furan-2-yl)ethyl)-3-(phenylthio)propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-di(furan-2-yl)ethyl)-3-(phenylthio)propanamide typically involves the reaction of 2,2-di(furan-2-yl)ethanol with 3-(phenylthio)propanoic acid under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-di(furan-2-yl)ethyl)-3-(phenylthio)propanamide can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones.

    Reduction: The phenylthio group can be reduced to a phenyl group.

    Substitution: The furan rings can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Phenyl derivatives.

    Substitution: Halogenated or nitrated furan derivatives.

Mechanism of Action

The mechanism of action of N-(2,2-di(furan-2-yl)ethyl)-3-(phenylthio)propanamide involves its interaction with specific molecular targets. The furan rings and phenylthio group can interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-furylmethyl)-3-(phenylthio)propanamide
  • N-(2-thienylmethyl)-3-(phenylthio)propanamide
  • N-(2,2-di(thien-2-yl)ethyl)-3-(phenylthio)propanamide

Uniqueness

N-(2,2-di(furan-2-yl)ethyl)-3-(phenylthio)propanamide is unique due to the presence of two furan rings, which can impart distinct chemical and biological properties compared to similar compounds with thiophene or single furan rings. This structural feature can influence its reactivity, stability, and interaction with biological targets.

Properties

IUPAC Name

N-[2,2-bis(furan-2-yl)ethyl]-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3S/c21-19(10-13-24-15-6-2-1-3-7-15)20-14-16(17-8-4-11-22-17)18-9-5-12-23-18/h1-9,11-12,16H,10,13-14H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRMDYZXHDGZIHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCCC(=O)NCC(C2=CC=CO2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.